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Compound of Interest

Compound Name:
4-

(Dimethoxymethyl)benzaldehyde

CAS No.: 103781-93-7

Cat. No.: B1610826 Get Quote

Introduction & Structural Context
4-(Dimethoxymethyl)benzaldehyde represents a "Janus" molecule in organic synthesis—

possessing two distinct electrophilic sites: a reactive formyl group (aldehyde) and a masked

formyl group (dimethyl acetal).

IUPAC Name: 4-(Dimethoxymethyl)benzaldehyde[1][2][3]

CAS Number: 19602-55-2[1]

Molecular Formula:

[2]

Molecular Weight: 180.20 g/mol [1][2]

Structural Analysis for Spectroscopy
The molecule belongs to the

point group (assuming free rotation). Spectroscopically, it is distinguished by the loss of the

symmetry found in its parent compound, terephthalaldehyde. This symmetry breaking is the
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primary diagnostic tool in NMR, splitting the equivalent aromatic singlet of terephthalaldehyde
into a distinct AA'BB' system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis based on 400 MHz (

H) and 100 MHz (

C) in

.

Proton NMR ( H NMR)
The spectrum is characterized by four distinct signal sets. The integration ratio 1:2:2:1:6

(Aldehyde:Ar:Ar:Acetal-H:OMe) is the primary purity check.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

10.01 Singlet (s) 1H -CHO

Characteristic

aldehyde proton.

[1] Slightly

upfield from

terephthalaldehy

de (10.14 ppm)

due to the

electron-donating

nature of the

acetal group

relative to a

second formyl

group.

7.88
Doublet (d,

Hz)
2H

Ar-H (ortho to

CHO)

Deshielded by

the magnetic

anisotropy of the

carbonyl group.

Part of the

AA'BB' system.

[4][5][6][7][8]

7.62
Doublet (d,

Hz)
2H

Ar-H (ortho to

Acetal)

Less deshielded

than the

aldehyde-

adjacent protons.

[1]

5.43 Singlet (s) 1H -CH(OCH

)

The acetal

methine proton.

Diagnostic

singlet;

appearance of a

doublet here

indicates
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hydrolysis to

hemiacetal

(rare).

3.34 Singlet (s) 6H -OCH
Two equivalent

methoxy groups.

[1] Sharp singlet.

Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the presence of two distinct carbonyl-oxidation-state carbons:

the

aldehyde and the

acetal.

Chemical Shift (

, ppm)
Type Assignment Notes

191.8 C=O Aldehyde Carbon
Typical benzaldehyde

range.[5]

145.0 C_quat Ar-C (ipso to acetal)

136.5 C_quat Ar-C (ipso to CHO)

129.5 CH Ar-C (ortho to CHO)
Correlates to 7.88

ppm proton.[1]

127.2 CH Ar-C (ortho to Acetal)
Correlates to 7.62

ppm proton.

102.4 CH Acetal Carbon
Diagnostic peak for

acetal protection.

52.8 CH Methoxy Carbons

Mass Spectrometry (MS)
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Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the acetal group and the aromatic

ring. The molecular ion is visible but often weak compared to fragment ions involving methoxy

loss.

Fragmentation Pathway Table
m/z (Mass-to-
Charge)

Relative
Abundance

Ion Identity Mechanism

180 ~15-20% [M] Molecular ion.[1]

179 ~30% [M - H]
Loss of aldehydic

hydrogen (common in

benzaldehydes).[1]

149 100% (Base Peak)

[M - OCH

]

-cleavage of the

acetal group.[1] Forms

a resonance-stabilized

oxocarbenium ion.[1]

121 ~40%

[C

H

O]

Loss of second -OCH

or CO elimination.[1]

75 ~60%

[(CH

O)

CH]

Characteristic acetal

fragment.

77 ~25%

[C

H

]

Phenyl cation

(aromatic stability).
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Visualized Fragmentation Logic

Molecular Ion
[M]+ m/z 180

[M - H]+
m/z 179

- H•

Base Peak
[M - OCH3]+

m/z 149

- •OCH3
(α-cleavage)

Acetal Fragment
[(MeO)2CH]+

m/z 75

Fragmentation

Phenyl Cation
[C6H5]+
m/z 77

- C2H2O2

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways under Electron Ionization (EI).[1]

Infrared (IR) Spectroscopy
Method: FTIR (Thin Film or KBr Pellet).

The IR spectrum is most useful for confirming the retention of the aldehyde and the formation

of the acetal.
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Wavenumber (cm

)
Intensity Vibrational Mode Diagnostic Value

2835, 2720 Medium
C-H Stretch

(Aldehyde)

"Fermi Doublet" –

classic identifier for

aldehydes.

1705 Strong C=O[1] Stretch
Conjugated aldehyde

carbonyl.

1605, 1575 Medium
C=C Stretch

(Aromatic)

Benzene ring

breathing modes.

1050 - 1150 Strong C-O-C Stretch

Critical: Indicates the

presence of the acetal

ether linkages.

830 Strong C-H Bend (oop)
Para-disubstituted

benzene ring.

Experimental Protocols & Quality Control
Synthesis & Purification Workflow
The synthesis typically involves the reaction of terephthalaldehyde with trimethyl orthoformate

or methanol/acid. The challenge is preventing the formation of the bis-acetal.

Protocol:

Reaction: Terephthalaldehyde (1.0 eq) + Trimethyl Orthoformate (1.1 eq) + pTsOH (cat.) in

MeOH.

Monitoring: Use TLC (Silica, 4:1 Hexane:EtOAc).

Starting Material (Rf ~0.4)

Product (Rf ~0.6)

Bis-acetal (Rf ~0.8)[1]
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Workup: Quench with solid NaHCO

(crucial to neutralize acid before concentration). Acetals are acid-labile.[1]

Purification: Vacuum distillation or rapid column chromatography (basified silica).

Purity Assessment Logic
How do you know you have the mono-acetal and not a mixture?

Crude Product Analysis

1H NMR Integration

Is Aldehyde Peak (10.0 ppm) Present? Is Acetal Peak (5.4 ppm) Present?

Pure Mono-Acetal
Ratio CHO:Acetal = 1:1

Yes (1H)

Impurity: Terephthalaldehyde
Excess CHO signal

>1H Yes (1H)

Impurity: Bis-Acetal
Excess Acetal signal

>1H

Click to download full resolution via product page

Figure 2: Logic gate for interpreting NMR integration to ensure mono-protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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